molecular formula C16H17N3O4 B7045593 methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate

methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate

Cat. No.: B7045593
M. Wt: 315.32 g/mol
InChI Key: AWBMUQSNNYFGIO-UHFFFAOYSA-N
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Description

Methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenyl group linked to a pyrimidine ring, which is further esterified with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenyl intermediate, which is then reacted with an aminopyrimidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

Methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chromenyl and pyrimidine moieties can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenyl-pyrimidine derivatives, such as:

Uniqueness

What sets methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-21-10-3-4-11-12(6-8-23-14(11)9-10)18-16-17-7-5-13(19-16)15(20)22-2/h3-5,7,9,12H,6,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBMUQSNNYFGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCO2)NC3=NC=CC(=N3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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